![molecular formula C8H11F2N3 B3012596 N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine CAS No. 929972-70-3](/img/structure/B3012596.png)
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine is a useful research compound. Its molecular formula is C8H11F2N3 and its molecular weight is 187.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Agonism
Research by Kazuta et al. (2003) demonstrated that cyclopropane-based analogues of histamine, including (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, were synthesized as histamine H3 receptor agonists. The "folded" cis-analogue with a cis-cyclopropane structure showed significant binding affinity and agonist effect on the histamine H3 receptor, indicating its potential in selective histamine H3 receptor targeting (Kazuta et al., 2003).
Lysine-Specific Demethylase-1 Inhibition
Blass (2016) reported on a series of functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1), a crucial enzyme in histone methylation and gene expression. These inhibitors, which include variations of N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine, are being examined as potential therapeutic agents for several neurological conditions such as schizophrenia and Alzheimer's disease (Blass, 2016).
Crystallography and Structural Analysis
Boechat et al. (2016) studied the crystal structures of derivatives including 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, which share structural similarities with this compound. Their research provides valuable insights into the molecular geometry and electron density distribution in such compounds, contributing to a deeper understanding of their chemical behavior (Boechat et al., 2016).
Binding Site Characterization
De Esch et al. (1999) described the synthesis and histaminergic activity of various stereoisomers of 2-(1H-imidazol-4-yl)cyclopropylamine, a structurally related compound. Their research aids in characterizing the binding site of the histamine H3 receptor, which is crucial for understanding the interaction of this compound with biological targets (De Esch et al., 1999).
Conformational Restriction for Improved Activity
Research has shown that the conformational restriction of biologically active compounds, such as those incorporating a cyclopropane ring, can enhance their activity. For instance, Kazuta et al. (2002) focused on the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, providing insights into the use of conformational restriction in drug development (Kazuta et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTCUTZORLVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
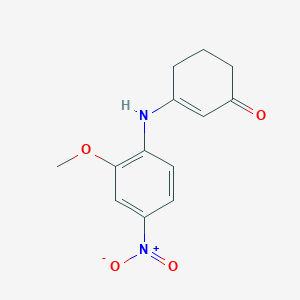
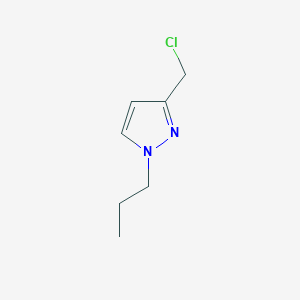


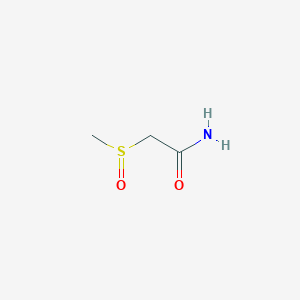
![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)
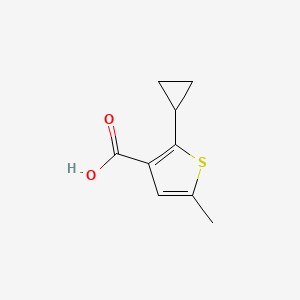
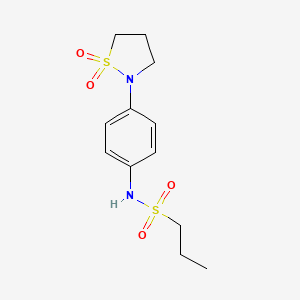

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
